molecular formula C17H15N3O4S B3964359 3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID

3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID

Cat. No.: B3964359
M. Wt: 357.4 g/mol
InChI Key: PSFBYINNGCJNCT-UHFFFAOYSA-N
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Description

3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a carbamoyl group attached to an ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific industrial methods may vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thienopyridine compounds.

Scientific Research Applications

3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness

3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-amino-2-[(4-ethylphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-2-8-3-5-9(6-4-8)19-15(22)13-12(18)10-7-11(17(23)24)14(21)20-16(10)25-13/h3-7H,2,18H2,1H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFBYINNGCJNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Reactant of Route 2
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Reactant of Route 5
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID

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